molecular formula C19H26N2O4 B3017770 Hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-03-5

Hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3017770
CAS No.: 295344-03-5
M. Wt: 346.427
InChI Key: LFYWCAFBQANHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative supplied for high-throughput screening and medicinal chemistry research. The DHPM scaffold is synthetically accessible via the classic Biginelli multi-component reaction and is recognized for its extensive spectrum of pharmacological activities . These compounds are of significant interest in anticancer research, where structural variations at the N1 position, the C4 aryl group, and the C5 ester moiety are explored to enhance cytotoxic potency and optimize drug-like properties such as partition coefficient (Log P) and polar surface area . The specific substitution pattern of this compound—featuring a 4-methoxyphenyl group at the C4 position and a hexyl ester chain at C5—is designed to influence its lipophilicity and cellular permeability, making it a valuable building block for structure-activity relationship (SAR) studies. Researchers utilize this and related DHPMs to investigate new chemical agents with potential anti-proliferative effects against various cancer cell lines, including glioma, cervical, and lung cancers . This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in drug discovery programs. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-4-5-6-7-12-25-18(22)16-13(2)20-19(23)21-17(16)14-8-10-15(24-3)11-9-14/h8-11,17H,4-7,12H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYWCAFBQANHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4C_{19}H_{26}N_{2}O_{4} with a molecular weight of approximately 346.427 g/mol. The compound features a tetrahydropyrimidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing the tetrahydropyrimidine structure can interact with various biological targets, including enzymes involved in metabolic pathways and receptors affecting cellular signaling. Specifically, the presence of the methoxyphenyl group may enhance lipophilicity and facilitate better membrane penetration, potentially leading to increased bioavailability and efficacy in biological systems.

Anticancer Properties

Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. For instance:

  • In vitro studies : this compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of key signaling pathways associated with cancer progression.
  • Case Study : A study published in ACS Omega reported that similar tetrahydropyrimidine compounds exhibited significant cytotoxic effects against various human cancer cell lines. The findings suggested that these compounds could serve as promising leads for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrahydropyrimidines have also been documented:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties:

  • Research Findings : Tetrahydropyrimidines have been reported to show activity against various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

Comparative Biological Activity Table

Activity Type Compound Mechanism/Effect Reference
AnticancerHexyl 4-(4-methoxyphenyl)-6-methyl...Induces apoptosis; inhibits cell proliferation
Anti-inflammatoryTetrahydropyrimidine derivativesInhibits COX/LOX; reduces cytokines
AntimicrobialSimilar tetrahydropyrimidinesInhibitory effects on bacterial growth

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Ester Groups

Key analogs :

Methyl ester : Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀: 314.3 ± 0.93 µM against thymidine phosphorylase) .

Ethyl ester : Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (synthesized via solvent-free Biginelli reaction; 185°C melting point) .

Hexyl ester : Target compound with a longer alkyl chain.

Impact of ester chain length :

  • Solubility: Methyl and ethyl esters exhibit moderate solubility in polar solvents (e.g., DMSO, methanol), while the hexyl ester is more soluble in nonpolar solvents (logP estimated to be 2–3 units higher) .
  • Bioactivity : Longer alkyl chains (e.g., hexyl) may enhance cellular uptake but reduce water solubility, complicating formulation. Methyl/ethyl analogs are more commonly studied due to ease of synthesis and balance between lipophilicity and solubility .
Substituent Effects on the Aromatic Ring

Variants :

4-Methoxyphenyl : Present in the target compound; methoxy groups enhance electron-donating effects, stabilizing interactions with enzyme active sites (e.g., thymidine phosphorylase) .

4-Bromophenyl : Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... shows higher cytotoxicity (IC₅₀: 15.7 µM in cell lines) compared to methoxyphenyl analogs, likely due to bromine’s electronegativity .

Furan-2-yl : Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... demonstrates moderate antioxidant activity (IC₅₀: 0.6 mg/mL in DPPH assay) .

Key findings :

  • Methoxy groups improve enzyme inhibition (e.g., thymidine phosphorylase), while halogenated analogs (bromine, chlorine) enhance cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.